molecular formula C9H8N4O B8628181 (1-Methyl-1H-imidazol-5-yl)(pyrimidin-5-yl)methanone

(1-Methyl-1H-imidazol-5-yl)(pyrimidin-5-yl)methanone

Cat. No.: B8628181
M. Wt: 188.19 g/mol
InChI Key: PREGYFUHDNPJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-1H-imidazol-5-yl)(pyrimidin-5-yl)methanone is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

(3-methylimidazol-4-yl)-pyrimidin-5-ylmethanone

InChI

InChI=1S/C9H8N4O/c1-13-6-12-4-8(13)9(14)7-2-10-5-11-3-7/h2-6H,1H3

InChI Key

PREGYFUHDNPJPC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)C2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-BuLi (1.6 M in hexane, 3.71 mL, 5.94 mmol) was added to a solution of 1-methylimidazole (0.452 mL, 5.7 mmol) in THF (10 mL) at −78° C. The mixture was stirred at −78° C. for 30 min. Chlorotriethylsilane (0.957 mL, 5.7 mmol) was added slowly. The mixture was stirred at −78° C. for 30 min. A second portion of n-BuLi (1.6 M in hexane, 3.71 mL, 5.94 mmol) was added. The mixture was stirred at −78° C. for 30 min. Crude N-methoxy-N-methylpyrimidine-5-carboxamide (794 mg, 4.75 mmol, Intermediate 28, step a) was added via cannula as a solution in THF (5 mL). The mixture was stirred at −78° C. for 5 min and was removed from the cold bath and stirred at room temperature overnight. Saturated aqueous NH4Cl was added and the phases were separated. The aqueous phase was extracted twice with DCM. The organic phase was dried (Na2SO4), filtered, and concentrated. The residue was purified by flash column chromatography (silica gel, gradient 10-100% EtOAc-heptanes, then 0-10% MeOH-EtOAc) to afford impure title compound, which was further purified by flash column chromatography (silica gel, 4-5% MeOH-DCM).
Quantity
3.71 mL
Type
reactant
Reaction Step One
Quantity
0.452 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.957 mL
Type
reactant
Reaction Step Two
Quantity
3.71 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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